3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by a fused heterocyclic core. This structure features a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring, with substitutions at positions 3 and 4. Such substitutions are critical for modulating pharmacological properties, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-24-14-8-5-12(10-15(14)25-2)17-22-23-16(20-21-18(23)26-17)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXJHTQBGYYCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The target compound is synthesized via a one-pot microwave-assisted condensation of 3-mercapto-4-amino-5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole (1 ) with 3,4-dimethoxybenzaldehyde (2 ) in the presence of para-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds through Schiff base formation followed by cyclodehydration to yield the triazolo-thiadiazole scaffold (Figure 1).
Precursor Synthesis :
Optimized Reaction Conditions
-
Microwave Parameters : 300 W irradiation for 4–5 minutes at 120°C.
-
Work-up : The reaction mixture is poured onto crushed ice, and the precipitate is crystallized from methanol.
Conventional Thermal Synthesis
Stepwise Procedure
The conventional method replicates the microwave pathway but uses prolonged heating:
Key Challenges
-
Reaction Time : Extended heating increases side reactions (e.g., oxidation of thiol groups).
-
Purity : Requires column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aldehyde.
Comparative Analysis of Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 4–5 minutes | 10–12 hours |
| Yield | 85–90% | 60–65% |
| Energy Efficiency | High | Low |
| Byproduct Formation | Minimal | Moderate |
Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating, reducing decomposition pathways.
Structural Characterization
Spectroscopic Data
Elemental Analysis
Mechanistic Insights
The reaction proceeds via:
Chemical Reactions Analysis
3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and has been tested against various bacterial strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to bacterial proteins, leading to the disruption of bacterial cell functions and ultimately causing cell death . The compound’s anticancer activity is attributed to its ability to interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazolo-thiadiazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with key analogues:
Substituent Variations and Pharmacological Profiles
Key Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (target compound) enhances solubility and may facilitate interactions with polar enzyme pockets, whereas halogenated substituents (e.g., 4-chlorophenyl in CPNT) improve lipophilicity and membrane penetration .
- Planarity and Bioactivity : Compounds like 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-triazolo-thiadiazole exhibit planar fused rings, which correlate with improved stacking interactions in enzyme binding sites .
- Antifungal Potential: Molecular docking studies on similar triazolo-thiadiazoles suggest inhibition of fungal 14-α-demethylase (CYP51), a target for azole antifungals .
Biological Activity
The compound 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS Number: 1235412) is a member of the triazole-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.86 g/mol. The structure features a triazole ring fused with a thiadiazole moiety and substituted phenyl groups that contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) and liver cancer cell lines (Bel-7402). The half-maximal inhibitory concentration (IC50) values were notably low compared to standard chemotherapeutic agents, indicating strong anticancer activity .
-
Mechanism of Action : The proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Activity
The antimicrobial properties of triazole-thiadiazoles have been extensively studied. The compound has demonstrated:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy comparable to traditional antibiotics like streptomycin against various bacterial strains .
- Antifungal Effects : The compound also displays antifungal properties, effectively inhibiting fungal growth in species such as Candida albicans and Aspergillus niger .
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound is associated with several other biological activities:
- Anti-inflammatory Activity : Research indicates that triazole-thiadiazoles possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
- Antioxidant Properties : The compound has shown promise as an antioxidant agent, capable of scavenging free radicals and reducing oxidative stress in cellular models .
Case Studies and Research Findings
A review of literature reveals several case studies examining the biological activities of similar compounds:
- Cytotoxicity Studies : A study reported that derivatives of triazolo-thiadiazoles were screened for cytotoxicity against multiple cancer cell lines, with some derivatives showing IC50 values below 10 µM .
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer progression, suggesting a rational basis for their design as anticancer agents .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic pathways for 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
Precursor Preparation : React 4-chlorobenzyl chloride with a thiol-containing intermediate (e.g., 4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-thiol) in a base (e.g., KOH/ethanol) to form a thioether intermediate .
Cyclization : Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux to form the triazolo-thiadiazole core .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Key Parameters : Reaction time (6–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol:chloride).
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and substituent positions. For example, analogous compounds show C–H⋯N hydrogen bonds and π–π stacking in the crystal lattice .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and dimethoxyphenyl groups) and methoxy signals (δ 3.8–3.9 ppm) .
- IR : Detect C–S (650–750 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What preliminary biological screening methods are recommended?
Methodological Answer:
- Enzyme Inhibition Assays :
- COX-2 Selectivity : Use a fluorometric kit (e.g., Cayman Chemical) to measure IC₅₀. Analogous compounds show COX-2 selectivity ratios >10 vs. COX-1 .
- Antimicrobial Screening :
- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM is desirable) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
Methodological Answer:
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; reported yields increase from 65% to 82% .
- Solvent Effects : Use DMF instead of ethanol for higher polarity, reducing dimerization side products .
Data Table :
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| Conventional (POCl₃, ethanol) | 65 | 12 |
| Microwave (POCl₃, DMF) | 80 | 5 |
| ZnCl₂-catalyzed (DMF) | 82 | 3 |
Q. How do substituent variations at the 3- and 6-positions influence bioactivity?
Methodological Answer:
- SAR Study Design :
- Substituent Libraries : Synthesize analogs with halogen (Cl, F), alkyl (methyl), and electron-donating groups (OCH₃) .
- Activity Profiling :
- COX-2 Inhibition : Bulky groups (e.g., trifluoromethyl) enhance selectivity (IC₅₀: 0.8 µM vs. 12 µM for COX-1) .
- Antifungal Activity : Chlorophenyl groups improve efficacy against C. albicans (MIC: 8 µg/mL vs. 32 µg/mL for methyl) .
3. Computational Modeling : Perform docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., PDB: 3LD6 for 14α-demethylase) .
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Case Example : Discrepancies in reported IC₅₀ for COX-2 (0.8 µM vs. 5.2 µM) may arise from assay conditions.
- Resolution Steps :
- Standardize Assays : Use identical enzyme sources (human recombinant vs. murine) and substrate concentrations .
- Control Groups : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate inter-lab variability .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .
Q. What advanced computational methods predict this compound’s pharmacokinetics?
Methodological Answer:
- ADME Prediction :
- Software : SwissADME or pkCSM to estimate logP (2.1–2.5), solubility (LogS: −4.5), and BBB permeability (non-penetrant) .
- Metabolite Identification : Use GLORYx to predict Phase I/II metabolism; major pathways include O-demethylation and sulfation .
- Dynamics Simulations : Run 100-ns MD simulations (GROMACS) to assess stability in COX-2 binding pockets, focusing on RMSD (<2.0 Å acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
